![molecular formula C13H16N4OS2 B2489675 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide CAS No. 2097887-92-6](/img/structure/B2489675.png)

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

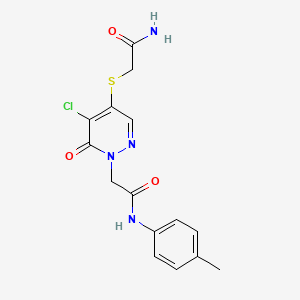

Beschreibung

This compound belongs to a class of chemicals that exhibit a variety of pharmacological activities due to their complex molecular structure, which includes thiadiazole and thiophene moieties. These structures are known for their potential in medicinal chemistry, especially for their antifungal, antimicrobial, and anti-inflammatory properties, among others.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of chloroacetamido thiadiazoles with piperidine or other amines in specific ratios to form the desired acetamide derivatives. For instance, the synthesis of a compound with a benzylsulfanyl substituent on a thiadiazole ring involved a 1:2 ratio reaction with piperidine, indicating a general method for synthesizing thiadiazole-piperidine linked compounds (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives often exhibits significant twisting between the thiadiazole unit and other molecular planes, such as the acetamide unit. For example, a study found that the planes of the acetamide and 1,3,4-thiadiazole units in a related compound are twisted by approximately 10.8 degrees, which may influence the molecule's interactions and properties (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds containing thiadiazole are known for their ability to form centrosymmetric dimers through hydrogen bonds and further connect into layers via C-H⋯O interactions, as demonstrated in crystallographic studies. These interactions contribute to the stability and reactivity of these compounds (Ismailova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis The compound has been a subject of interest in the synthesis and structural analysis of heterocyclic compounds. For example, a study by Ismailova et al. (2014) detailed the synthesis of a related compound through the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, highlighting the potential for creating structurally diverse molecules for various applications in medicinal chemistry Ismailova et al., 2014.

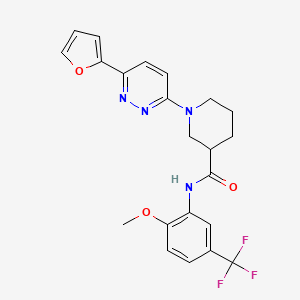

Antimicrobial and Antifungal Properties Research into thiadiazole derivatives, including those structurally similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide, has demonstrated significant antimicrobial and antifungal properties. Tamer and Qassir (2019) synthesized acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents, indicating the compound’s potential in developing new antibacterial and antifungal therapies Tamer & Qassir, 2019.

Anticandidal Activity Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, specifically against pathogenic bacteria and Candida species. Their study highlighted the compound's efficacy against fungi, particularly Candida utilis, demonstrating its potential in treating fungal infections Mokhtari & Pourabdollah, 2013.

Surfactant and Antimicrobial Activity Abdelmajeid et al. (2017) explored the synthesis of novel scaffolds incorporating thiadiazole and tested their antimicrobial activities. The study underscores the versatility of such compounds in creating nonionic surfactants with potential applications in microbiological control Abdelmajeid, Amine, & Hassan, 2017.

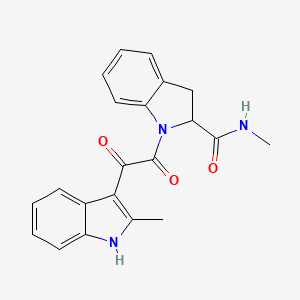

Insecticidal Properties The research by Fadda et al. (2017) into the synthesis of heterocycles incorporating a thiadiazole moiety and their application as insecticidal agents against Spodoptera littoralis further expands the scope of applications for compounds similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide, showcasing its potential in agricultural pest control Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Wirkmechanismus

Target of Action

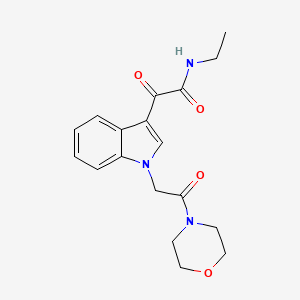

Compounds containing thiadiazole and thiophene rings have been found to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. The thiadiazole and thiophene rings may form interactions with amino acid residues in the target proteins, leading to changes in their activity .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The presence of the thiadiazole and thiophene rings may influence its absorption, distribution, metabolism, and excretion .

Result of Action

Compounds with similar structures have been found to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c18-13(8-11-2-1-7-19-11)15-10-3-5-17(6-4-10)12-9-14-20-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMIPBPRQSQVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=CS2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489613.png)